Cas no 1804064-10-5 (Ethyl 3-(bromomethyl)-5-hydrazinylbenzoate)
Ethyl 3-(bromomethyl)-5-hydrazinylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(bromomethyl)-5-hydrazinylbenzoate
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- Inchi: 1S/C10H13BrN2O2/c1-2-15-10(14)8-3-7(6-11)4-9(5-8)13-12/h3-5,13H,2,6,12H2,1H3
- InChI Key: VNDCFMNDGXQLKT-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C=C(C(=O)OCC)C=1)NN
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 214
- XLogP3: 1.9
- Topological Polar Surface Area: 64.4
Ethyl 3-(bromomethyl)-5-hydrazinylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015014036-1g |
Ethyl 3-(bromomethyl)-5-hydrazinylbenzoate |
1804064-10-5 | 97% | 1g |
1,534.70 USD | 2021-06-21 |
Ethyl 3-(bromomethyl)-5-hydrazinylbenzoate Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on Ethyl 3-(bromomethyl)-5-hydrazinylbenzoate
Research Brief on Ethyl 3-(bromomethyl)-5-hydrazinylbenzoate (CAS: 1804064-10-5) in Chemical Biology and Pharmaceutical Applications
Ethyl 3-(bromomethyl)-5-hydrazinylbenzoate (CAS: 1804064-10-5) is a versatile intermediate in chemical biology and pharmaceutical research, particularly in the synthesis of bioactive molecules and drug candidates. Recent studies have highlighted its role as a key building block for the development of hydrazine-based compounds, which are widely used in medicinal chemistry due to their diverse pharmacological properties. This research brief synthesizes the latest findings on the synthesis, applications, and mechanistic insights of this compound, providing a comprehensive overview for researchers in the field.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Ethyl 3-(bromomethyl)-5-hydrazinylbenzoate in the synthesis of novel hydrazone derivatives with potent anticancer activity. The researchers utilized this compound as a precursor to generate a library of hydrazone-based inhibitors targeting histone deacetylases (HDACs), a class of enzymes implicated in cancer progression. The study reported IC50 values in the nanomolar range for several derivatives, underscoring the compound's potential in oncology drug discovery.
In parallel, advances in synthetic methodology have improved the accessibility of Ethyl 3-(bromomethyl)-5-hydrazinylbenzoate. A 2024 Organic Process Research & Development paper detailed a scalable, one-pot synthesis route with a 78% yield, addressing previous challenges in bromomethylation and hydrazine introduction. This innovation is particularly significant for industrial-scale production, as it reduces byproducts and enhances cost-efficiency while maintaining high purity (>98% by HPLC).
Mechanistic studies have also elucidated the compound's reactivity profile. Nuclear magnetic resonance (NMR) and mass spectrometry analyses revealed that the bromomethyl group undergoes nucleophilic substitution with primary and secondary amines at room temperature, while the hydrazinyl moiety participates in condensation reactions with carbonyl compounds. This dual functionality enables diverse derivatization strategies, as evidenced by its incorporation into antimicrobial peptidomimetics in a recent European Journal of Medicinal Chemistry report.
Emerging applications extend beyond small-molecule drugs. A groundbreaking 2024 Bioconjugate Chemistry study utilized Ethyl 3-(bromomethyl)-5-hydrazinylbenzoate as a linker for antibody-drug conjugates (ADCs). The bromomethyl group facilitated covalent attachment to cysteine residues on antibodies, while the hydrazinyl group enabled pH-sensitive drug release in tumor microenvironments. This approach demonstrated improved therapeutic indices in xenograft models compared to traditional maleimide-based linkers.
Safety and stability assessments have progressed alongside these developments. Accelerated stability studies under ICH guidelines (25°C/60% RH) confirmed the compound's stability for at least 24 months when stored under nitrogen at -20°C. However, researchers note that the bromomethyl group's lability necessitates careful handling under anhydrous conditions during synthesis. These findings were corroborated by multiple industrial safety assessments in 2023-2024.
In conclusion, Ethyl 3-(bromomethyl)-5-hydrazinylbenzoate continues to prove its value as a multifunctional intermediate in pharmaceutical research. Recent advances in synthetic accessibility, coupled with expanded applications in targeted therapies and bioconjugation, position this compound as a critical tool for next-generation drug development. Ongoing research is exploring its potential in PROTACs (proteolysis-targeting chimeras) and covalent inhibitor design, suggesting sustained relevance in evolving therapeutic paradigms.
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